2-(4-Acetamidophenyl)-2-oxoacetic acid
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Overview
Description
2-(4-Acetamidophenyl)-2-oxoacetic acid is an organic compound that features both an acetamido group and a glyoxylic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetamidophenyl)-2-oxoacetic acid typically involves the reaction of p-acetamidophenol with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows: [ \text{p-Acetamidophenol} + \text{Glyoxylic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Acetamidophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glyoxylic acid moiety to an alcohol group.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetamidophenyl)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Acetamidophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the glyoxylic acid moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
p-Acetamidobenzoic acid: Similar structure but lacks the glyoxylic acid moiety.
p-Acetamidophenylacetic acid: Contains an acetic acid group instead of glyoxylic acid.
p-Acetamidophenylpropionic acid: Features a propionic acid group.
Uniqueness: 2-(4-Acetamidophenyl)-2-oxoacetic acid is unique due to the presence of both an acetamido group and a glyoxylic acid moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
IUPAC Name |
2-(4-acetamidophenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6(12)11-8-4-2-7(3-5-8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLZQLMKNSJDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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